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Introduction to ADCT-701 and the Bystander Effect
ADCT-701 is an antibody-drug conjugate (ADC) that targets Delta-like ligand 1 (DLK1), a

protein expressed on the surface of various tumor cells.[1][2] It is composed of a humanized

anti-DLK1 monoclonal antibody, a cleavable linker, and a highly potent cytotoxic payload,

SG3199, which is a pyrrolobenzodiazepine (PBD) dimer.[1][3][4] PBD dimers exert their

cytotoxic effect by cross-linking DNA, leading to cell cycle arrest and apoptosis.[5][6][7]

The bystander effect is a phenomenon where the cytotoxic payload of an ADC, upon release

from the target cancer cell, can diffuse to and kill neighboring tumor cells that may or may not

express the target antigen.[8] This is particularly relevant in heterogeneous tumors where

antigen expression can be varied. For ADCs with PBD dimer payloads like ADCT-701, the

ability of the payload to traverse cell membranes is a key determinant of its bystander potential.

These application notes provide a comprehensive overview of the methods to evaluate the

bystander effect of ADCT-701, including detailed experimental protocols and data presentation

guidelines.

Key Experimental Approaches to Evaluate the
Bystander Effect

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15572971?utm_src=pdf-interest
https://www.adctmedical.com/wp-content/uploads/2021/04/Poster_701_AACR-2018.pdf
https://www.youtube.com/watch?v=ZmffIH9J3v8
https://www.adctmedical.com/wp-content/uploads/2021/04/Poster_701_AACR-2018.pdf
https://www.pure.fo/en/publications/pre-clinical-pharmacology-and-mechanism-of-action-of-sg3199-the-p/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11325286/
https://www.medchemexpress.com/sg3199.html
https://pubmed.ncbi.nlm.nih.gov/29992976/
https://ouci.dntb.gov.ua/en/works/7nJXkzj7/
https://en.ice-biosci.com/index/show.html?catname=BystanderEffect&id=242
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Several in vitro and in vivo methods can be employed to investigate the bystander effect of

ADCT-701. These assays are designed to differentiate between the direct killing of antigen-

positive (DLK1-positive) cells and the indirect killing of antigen-negative (DLK1-negative)

bystander cells.

In Vitro Co-culture Assay
This is a fundamental method to directly observe the killing of antigen-negative cells in the

presence of antigen-positive cells and the ADC.

Principle: DLK1-positive and DLK1-negative cell lines are cultured together and treated with

ADCT-701. The viability of the DLK1-negative cells is then assessed. A significant decrease in

the viability of DLK1-negative cells in the co-culture compared to when they are cultured alone

and treated with ADCT-701 indicates a bystander effect.

Protocol:

Cell Line Selection:

Antigen-Positive (Ag+): A cell line with high DLK1 expression (e.g., SK-N-FI

neuroblastoma, A204 rhabdomyosarcoma).[9]

Antigen-Negative (Ag-): A cell line with no or very low DLK1 expression, which is sensitive

to the PBD payload (SG3199). To facilitate identification, the Ag- cell line should be

engineered to express a fluorescent protein (e.g., GFP or RFP).

Co-culture Seeding:

Seed the Ag+ and Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1).

The optimal ratio may need to be determined empirically.

Include control wells with only Ag+ cells and only Ag- cells.

Treatment:

After allowing the cells to adhere overnight, treat the wells with a serial dilution of ADCT-

701.
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Include an isotype control ADC (with the same payload but a non-targeting antibody) to

control for non-specific uptake and killing.

Include a vehicle control (the formulation buffer of the ADC).

Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120

hours).

Data Acquisition and Analysis:

The viability of the fluorescently labeled Ag- cells can be quantified using a high-content

imager or a flow cytometer.

Total cell viability can be assessed using assays like CellTiter-Glo®.

The percentage of bystander killing can be calculated by comparing the viability of Ag-

cells in co-culture to their viability in monoculture at the same ADCT-701 concentration.

[10][11]

Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic payload is released into the culture medium and

can kill bystander cells without direct cell-to-cell contact.

Principle: The culture medium from ADCT-701-treated DLK1-positive cells is collected and

transferred to a culture of DLK1-negative cells. A decrease in the viability of the DLK1-negative

cells indicates that a cytotoxic agent was released into the medium.[12]

Protocol:

Preparation of Conditioned Medium:

Seed DLK1-positive cells in a culture flask or plate.

Treat the cells with ADCT-701 at a concentration that induces significant cytotoxicity.

Include a vehicle-treated control.
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After a predetermined incubation period (e.g., 48-72 hours), collect the culture

supernatant.

Centrifuge the supernatant to remove any detached cells and debris. The resulting cell-

free medium is the "conditioned medium."

Treatment of Bystander Cells:

Seed DLK1-negative cells in a 96-well plate.

After overnight adherence, replace the culture medium with the conditioned medium

(undiluted or serially diluted).

Include controls where DLK1-negative cells are treated with fresh medium containing the

same concentration of ADCT-701 as was used to generate the conditioned medium.

Incubation and Analysis:

Incubate the plates for 72-96 hours.

Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

3D Spheroid Co-culture Model
This model more closely mimics the three-dimensional architecture of a tumor and can provide

more physiologically relevant data on the penetration and bystander effect of the ADC payload.

Principle: 3D spheroids are generated containing a mixed population of DLK1-positive and

DLK1-negative cells. The effect of ADCT-701 on the viability and spatial distribution of both cell

types within the spheroid is then evaluated.

Protocol:

Spheroid Formation:

Create a single-cell suspension of DLK1-positive and fluorescently labeled DLK1-negative

cells at a desired ratio.
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Seed the cells in an ultra-low attachment 96-well plate to promote spheroid formation.

Spheroids should form within 2-4 days.

Treatment:

Once spheroids have formed and compacted, treat them with a serial dilution of ADCT-

701.

Long-term Culture and Imaging:

Culture the spheroids for an extended period (e.g., 7-14 days), with periodic medium

changes containing fresh ADC if required.

Monitor spheroid growth and morphology using brightfield microscopy.

Image the fluorescent bystander cells within the spheroids using a confocal or high-

content microscope.

Analysis:

Spheroid viability can be assessed using 3D-compatible assays (e.g., CellTiter-Glo® 3D).

For a more detailed analysis, spheroids can be dissociated, and the viability of each cell

population can be determined by flow cytometry.

Immunofluorescence staining for markers of DNA damage (e.g., γH2AX) or apoptosis

(e.g., cleaved caspase-3) can be performed on cryosectioned spheroids to visualize the

spatial extent of the bystander effect.

In Vivo Admixed Xenograft Model
This is the gold-standard preclinical model to evaluate the in vivo bystander effect of an ADC.

Principle: Tumors are established in immunodeficient mice using a mixture of DLK1-positive

and DLK1-negative tumor cells. The effect of ADCT-701 on tumor growth and the composition

of the tumor are then evaluated.

Protocol:
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Cell Line Preparation:

The DLK1-negative cell line should be engineered to express a reporter gene, such as

luciferase, for non-invasive in vivo imaging.[8]

Tumor Implantation:

Prepare a mixed-cell suspension of DLK1-positive and luciferase-expressing DLK1-

negative cells at a defined ratio (e.g., 1:1).

Subcutaneously inject the cell suspension into immunodeficient mice.

Establish control tumors with only DLK1-positive or only DLK1-negative cells.

Treatment:

Once tumors reach a palpable size, randomize the mice into treatment groups.

Administer ADCT-701 intravenously at various dose levels.[1][9][13] Include vehicle and

isotype control ADC groups.

Monitoring and Analysis:

Measure tumor volume regularly using calipers.

Monitor the growth of the DLK1-negative cell population by performing in vivo

bioluminescence imaging at regular intervals.

At the end of the study, tumors can be excised, and immunohistochemistry can be

performed to assess the distribution of DLK1-positive and -negative cells and to stain for

markers of proliferation (e.g., Ki-67) and apoptosis.

Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for

easy comparison.

Table 1: In Vitro Cytotoxicity of ADCT-701
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Cell Line DLK1 Expression
Monoculture IC50
(nM)

Co-culture (1:1 with
Ag+) IC50 (nM)

SK-N-FI High Value N/A

A204 High Value N/A

DLK1-Negative Negative Value Value

(e.g., HT-1080)

Table 2: In Vivo Efficacy of ADCT-701 in Admixed Xenograft Model

Treatment Group Dose (mg/kg)
Mean Tumor
Growth Inhibition
(%)

Change in
Bioluminescence
Signal (%)

Vehicle N/A 0 Value

Isotype Control ADC Value Value Value

ADCT-701 Value Value Value

ADCT-701 Value Value Value

Visualizations
Signaling Pathway
The cytotoxic payload of ADCT-701, SG3199, is a PBD dimer that causes DNA interstrand

cross-links. This triggers the DNA Damage Response (DDR) pathway, primarily through the

ATR/Chk1 signaling cascade, leading to cell cycle arrest and apoptosis.
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Caption: ADCT-701 mechanism of action and bystander effect pathway.
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Experimental Workflows
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Conditioned Medium Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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